molecular formula C14H24BrN3O B12949674 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-47-1

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12949674
CAS No.: 88723-47-1
M. Wt: 330.26 g/mol
InChI Key: RETINKNWMVAPAM-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that includes a bromine atom, a nonylamino group, and an imidazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the reaction of 2-(nonylamino)-1H-imidazole with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new imidazole derivatives with different functional groups, while oxidation reactions can lead to the formation of imidazole N-oxides.

Scientific Research Applications

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nonylamino group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: This compound has a similar imidazole ring structure but lacks the nonylamino group, making it less lipophilic.

    2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound has an ethoxymethyl group instead of a nonylamino group, resulting in different chemical properties and biological activities.

Uniqueness

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the nonylamino group, which enhances its lipophilicity and potentially its biological activity

Properties

CAS No.

88723-47-1

Molecular Formula

C14H24BrN3O

Molecular Weight

330.26 g/mol

IUPAC Name

2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18)

InChI Key

RETINKNWMVAPAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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